
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile typically involves the bromination of 5-methyl-2-pyridineacetonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. For example:
-
Amination : Reaction with amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) yields substituted pyridine derivatives .
-
Alkoxylation : Treatment with alkoxide ions replaces bromine with alkoxy groups.
Key conditions :
-
Catalysts: Pd(PPh₃)₄ or CuI
-
Solvents: DMF, acetonitrile
-
Bases: K₃PO₄, Cs₂CO₃
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids produces biaryl derivatives. For instance:
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile | Pd(PPh₃)₄, K₃PO₄, DMF, 80°C | 5-Aryl-2-methylpyridin-3-amine analogs | 59–88% |
Buchwald-Hartwig Amination
Coupling with primary/secondary amines forms N-arylpyridines, useful in pharmaceutical intermediates .
Cyclization Reactions
The nitrile group participates in cyclization to form heterocycles:
-
Imidazo[1,2-a]pyridine Formation : Reaction with α-bromoketones and 2-aminopyridines in ethyl acetate/TBHP yields 3-bromoimidazo[1,2-a]pyridines .
-
Amidation : Iodine/TBHP in toluene promotes C–C bond cleavage, forming N-(pyridin-2-yl)amides .
Mechanistic pathway :
-
Displacement of bromine by pyridine nitrogen to form a pyridinium salt.
-
Cyclization via radical intermediates (confirmed by EPR studies) .
Nitrile to Amide Conversion
Hydrolysis of the nitrile group under acidic or basic conditions produces carboxamides. For example:
-
Hydrolysis : H₂SO₄/H₂O at 100°C yields 2-(4-bromo-5-methylpyridin-2-yl)acetamide.
Grignard Reactions
The nitrile reacts with Grignard reagents (e.g., MeMgBr) to form ketones:
Reagent | Product | Yield | Source |
---|---|---|---|
MeMgBr | 2-Acetyl-5-bromopyridine | 59% |
Bromination and Halogen Exchange
The methyl group at the 5-position can undergo radical bromination using NBS or HBr/TBHP, yielding polybrominated derivatives .
Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
One of the primary applications of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is its role as a precursor in the synthesis of novel pyridine derivatives. A study highlighted the use of palladium-catalyzed Suzuki cross-coupling reactions to produce a series of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, demonstrating moderate to good yields . The synthesized compounds exhibited potential as anti-thrombolytic agents, with varying activities influenced by substituents on the aryl group. For instance, certain derivatives showed significant inhibition of clot formation in human blood, indicating their potential therapeutic applications in cardiovascular diseases.
Research indicates that this compound and its derivatives possess various biological activities:
- Antibacterial Activity : Compounds derived from this structure have shown promising antibacterial properties against strains such as E. coli. The presence of specific functional groups significantly influences their efficacy, with some derivatives achieving over 90% inhibition in biofilm formation .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines. Certain derivatives displayed high cytotoxicity, suggesting their potential as anti-cancer agents .
- Chiral Dopants for Liquid Crystals : The dipole moment measurements of synthesized pyridine derivatives indicate their suitability as chiral dopants in liquid crystal applications, which is crucial for the development of advanced display technologies .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction mechanisms of this compound derivatives with biological targets. For example, docking analyses revealed that specific derivatives interact favorably with key amino acid residues in target proteins, enhancing their potential as drug candidates . This computational approach aids in predicting the biological activity and optimizing the structure for improved efficacy.
Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The bromine and nitrile groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-4-methylpyridin-2-yl)acetonitrile: A closely related compound with similar chemical properties.
2-(4-Chloro-5-methylpyridin-2-yl)acetonitrile: Another derivative with a chlorine atom instead of bromine.
2-(4-Bromo-3-methylpyridin-2-yl)acetonitrile: A positional isomer with the methyl group at a different position.
Uniqueness
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring.
Biological Activity
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is a chemical compound characterized by a pyridine ring substituted with a bromine atom and a methyl group, along with an acetonitrile functional group. Its molecular formula is C8H7BrN2, and it has a molecular weight of approximately 211.06 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The unique structure of this compound influences its reactivity and interaction with biological targets. The presence of the bromine atom and the methyl group on the pyridine ring enhances its ability to form complexes with various biomolecules, making it a candidate for therapeutic applications.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as ligands for receptors involved in neurological conditions. For instance, derivatives of pyridine compounds have been explored for their ability to interact with the GABA_A receptor, which is crucial in treating anxiety, epilepsy, and insomnia.
Table 1: Summary of Biological Activities of Pyridine Derivatives
Cytotoxicity Studies
Cytotoxicity assessments have shown that certain pyridine derivatives can exhibit varying degrees of cytotoxic effects on cancer cell lines. For example, studies have demonstrated that modifications in the substituents on the pyridine ring significantly affect the cytotoxic activity against specific cancer cells .
Table 2: Cytotoxic Effects of Pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HT-22 (neuronal) | <10 | |
Compound B | CLL cell lines | <10 | |
Compound C | Burkitt’s lymphoma cells | <10 |
Case Study 1: GSK-3β Inhibition
A study evaluated the inhibitory activity of various pyridine derivatives on GSK-3β, an important enzyme in several diseases, including cancer and neurodegenerative disorders. The compound exhibited an IC50 value of 8 nM, indicating potent inhibition .
Case Study 2: Anti-Bacterial Activity
Another investigation focused on the anti-bacterial properties of pyridine derivatives against E. coli. The results indicated that certain compounds displayed significant biofilm inhibition, suggesting their potential as therapeutic agents against bacterial infections .
Q & A
Q. What are the recommended synthetic pathways for preparing 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile in academic research?
Basic Research Question
A common approach involves bromination and functionalization of pyridine derivatives. For example, halogenated pyridine intermediates can undergo nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the acetonitrile moiety. Evidence from a related brominated pyridine synthesis highlights the use of sequential bromination and cyanoethylation under controlled conditions, often employing catalysts like Pd(PPh₃)₄ . Researchers should optimize reaction parameters (temperature, solvent polarity, and stoichiometry) to minimize side products.
Q. What safety protocols are critical when handling this compound?
Basic Research Question
This compound requires strict adherence to safety measures due to its potential toxicity and reactivity. Key precautions include:
- Storage : Under inert atmosphere (e.g., nitrogen) at room temperature, away from heat sources .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Disposal : Follow institutional guidelines for halogenated waste. Safety Data Sheets (SDS) for analogous brominated nitriles emphasize P210 and P201/P202 hazard codes .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Basic Research Question
A combination of spectroscopic and chromatographic methods is recommended:
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and acetonitrile linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade material) .
- X-ray Crystallography : For definitive structural confirmation (see advanced FAQ 4) .
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
Advanced Research Question
When refining X-ray data, use software like SHELXL to resolve ambiguities in thermal parameters or occupancy. For example:
- Apply restraints to bond lengths/angles if disorder is present in the bromine or methyl groups.
- Validate hydrogen bonding networks using PLATON or Mercury. Evidence from similar bromopyridine derivatives shows that SHELXL’s robust algorithms reduce residual density errors, even with twinned crystals . Always cross-check with spectroscopic data to ensure consistency.
Q. What strategies optimize reaction yields when using this compound as a precursor in heterocyclic synthesis?
Advanced Research Question
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility and reaction rates.
- Catalyst Screening : Pd-based catalysts for cross-couplings or CuI for cyanation steps.
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) minimizes decomposition. Evidence from optimized protocols for related brominated intermediates suggests yields >70% are achievable with rigorous exclusion of moisture .
Q. How can structural analogs of this compound be systematically evaluated for structure-activity relationships (SAR)?
Advanced Research Question
- Analog Design : Replace the bromine atom with other halogens (Cl, I) or functional groups (e.g., -CF₃) to study electronic effects.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactivity and binding affinities.
- Biological Assays : Pair synthetic analogs with in vitro screens (e.g., enzyme inhibition). Evidence from similar pyridine derivatives highlights the importance of substituent positioning on bioactivity .
Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?
Advanced Research Question
The bromine isotope pattern (¹⁹Br/⁸¹Br) complicates MS data analysis. Researchers should:
- Use high-resolution instruments (Q-TOF) to distinguish isotopic peaks.
- Compare fragmentation pathways with databases (e.g., NIST) or synthesized standards. For example, the loss of HCN (27 Da) from the acetonitrile group is a common fragmentation route .
Q. How does the steric and electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?
Advanced Research Question
The 4-bromo-5-methyl substitution creates steric hindrance at the ortho position, favoring para-selective reactions. Electronic effects from the methyl group can activate the ring toward electrophilic substitution. Studies on similar bromopyridines show that Pd-catalyzed couplings require bulky ligands (e.g., XPhos) to mitigate steric effects .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-7(2-3-10)4-8(6)9/h4-5H,2H2,1H3 |
InChI Key |
VQPIHPILZJESFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.